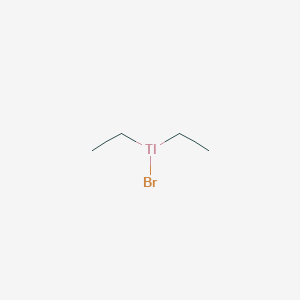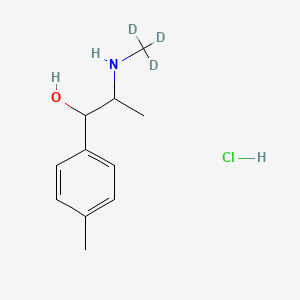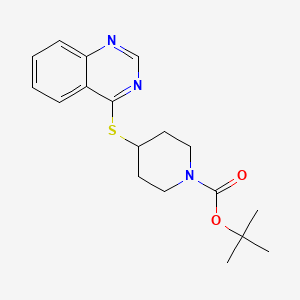![molecular formula C11H18O3 B11939387 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 104178-62-3](/img/structure/B11939387.png)
3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- is a synthetic organic compound with the molecular formula C11H18O3 and a molecular weight of 198.264 g/mol . This compound is characterized by the presence of a hexynol backbone with a tetrahydro-2H-pyran-2-yloxy substituent. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 3-hexyn-1-ol with tetrahydro-2H-pyran-2-ol under specific conditions. The reaction is catalyzed by acids such as p-toluenesulfonic acid, which facilitates the formation of the tetrahydropyranyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the tetrahydropyranyl group can act as a protecting group, preventing unwanted reactions during synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexyn-1-ol: Lacks the tetrahydropyranyl group, making it less versatile in certain synthetic applications.
6-[(3,4,5,6-Tetrahydro-2H-pyran-2-yl)oxy]hexanal: Similar structure but with an aldehyde group instead of an alcohol.
2-[(6-(tetrahydro-2H-pyran-2-yloxy)-4-hexynyl)oxy]tetrahydro-2H-pyran: Contains additional tetrahydropyranyl groups, increasing its complexity.
Uniqueness
3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its combination of an alkyne group and a tetrahydropyranyl ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
104178-62-3 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
6-(oxan-2-yloxy)hex-3-yn-1-ol |
InChI |
InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11-12H,3-10H2 |
InChI-Schlüssel |
QMQGBJJCXLMPNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCC#CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dibenzo[b,d]furan-2-yl(phenyl)methanone](/img/structure/B11939343.png)


![2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B11939374.png)


![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)


